molecular formula C16H21NO4S B2608375 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1903213-76-2

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2608375
CAS RN: 1903213-76-2
M. Wt: 323.41
InChI Key: NWXMQAUITDFSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

The compound has been evaluated for its potential in treating epilepsy. It has shown promising results in the 6 Hz psychomotor seizure test, indicating its efficacy as an anticonvulsant . The compound’s ability to bind with epilepsy molecular targets such as GABA(A) alpha-1, glutamate, GABA(A) delta receptors, and Na/H exchanger suggests its potential for further development as an antiepileptic drug.

Cancer Therapeutics

Quinoxaline derivatives, which share structural similarities with our compound, have been studied for their anticancer properties. They have shown inhibitory action on HCT-116 and MCF-7 cancer cells, with certain compounds exhibiting high inhibitory action. This suggests that our compound could be explored for its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound’s analogs have been identified as good binders to the human thymidylate synthase (hTS) homodimer interface, which is crucial for DNA synthesis in cancer cells. By stabilizing the inactive conformation of hTS, these compounds could selectively inhibit the enzyme, pointing to the potential use of our compound in targeted cancer therapy .

Pharmacokinetic Properties

Computational studies have been carried out to predict the pharmacokinetic properties of the compound. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are critical factors in drug development .

Molecular Docking Studies

The compound has been used in molecular docking studies to explore its binding properties with various molecular targets. This is a vital step in drug discovery, helping to predict the interaction between the compound and its target, thereby providing insights into its therapeutic potential .

Synthesis of HDAC Inhibitors

The compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that can regulate gene expression and have therapeutic applications in cancer treatment .

properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(17-7-10-22-12-5-8-19-9-6-12)15-11-20-13-3-1-2-4-14(13)21-15/h1-4,12,15H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMQAUITDFSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.